Cas no 951896-48-3 (1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo-)

1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo-

-

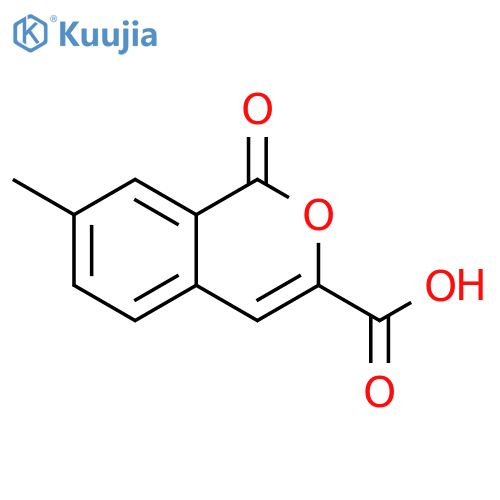

- インチ: 1S/C11H8O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-5H,1H3,(H,12,13)

- InChIKey: STPWABZVEXEZJW-UHFFFAOYSA-N

- SMILES: C1(C(O)=O)OC(=O)C2=CC(C)=CC=C2C=1

1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397779-5.0g |

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid |

951896-48-3 | 5g |

$2732.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358364-250mg |

7-Methyl-1-oxo-1h-isochromene-3-carboxylic acid |

951896-48-3 | 98% | 250mg |

¥18722.00 | 2024-04-24 | |

| Enamine | EN300-397779-0.1g |

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid |

951896-48-3 | 0.1g |

$829.0 | 2023-05-29 | ||

| Enamine | EN300-397779-1.0g |

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid |

951896-48-3 | 1g |

$943.0 | 2023-05-29 | ||

| Enamine | EN300-397779-2.5g |

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid |

951896-48-3 | 2.5g |

$1848.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358364-500mg |

7-Methyl-1-oxo-1h-isochromene-3-carboxylic acid |

951896-48-3 | 98% | 500mg |

¥19543.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358364-100mg |

7-Methyl-1-oxo-1h-isochromene-3-carboxylic acid |

951896-48-3 | 98% | 100mg |

¥20885.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358364-50mg |

7-Methyl-1-oxo-1h-isochromene-3-carboxylic acid |

951896-48-3 | 98% | 50mg |

¥21384.00 | 2024-04-24 | |

| Enamine | EN300-397779-10.0g |

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid |

951896-48-3 | 10g |

$4052.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358364-1g |

7-Methyl-1-oxo-1h-isochromene-3-carboxylic acid |

951896-48-3 | 98% | 1g |

¥20364.00 | 2024-04-24 |

1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo- 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo-に関する追加情報

Introduction to 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo and Its Significance in Modern Chemical Research

The compound with the CAS number 951896-48-3, identified as 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the benzopyran class, a structure that has garnered considerable attention due to its versatile biological activities and structural framework. The presence of a carboxylic acid group at the 3-position and a methyl-substituted oxo group at the 7-position imparts unique chemical properties that make it a valuable scaffold for drug discovery and synthetic chemistry.

Benzopyrans, also known as chromenones, are aromatic compounds characterized by a fused benzene ring and a pyran ring. The specific substitution pattern in 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo contributes to its reactivity and potential applications. The carboxylic acid moiety at the 3-position can participate in hydrogen bonding interactions, making it an attractive site for further functionalization. Additionally, the oxo group at the 7-position introduces electrophilic characteristics, facilitating reactions such as nucleophilic additions. These features have been exploited in various synthetic strategies to develop more complex molecules with enhanced biological properties.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo is no exception, as it has been investigated for its potential role in medicinal chemistry. Studies have demonstrated that benzopyran derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural motif is particularly intriguing because it can be modified to target specific biological pathways without significantly altering its core pharmacophore.

One of the most compelling aspects of this compound is its utility as a building block for more complex drug candidates. Researchers have leveraged its scaffold to develop molecules that interact with biological targets in novel ways. For instance, modifications at the 3-position have been shown to enhance binding affinity to enzymes or receptors involved in disease processes. Similarly, the methyl-substituted oxo group at the 7-position can be further functionalized to introduce additional pharmacological properties. These modifications underscore the compound's versatility and its potential as a precursor for next-generation therapeutics.

The synthesis of 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct benzopyran frameworks with high precision. These methods not only improve yield but also allow for greater control over stereochemistry, which is critical for biological activity. The ability to synthesize this compound efficiently has opened new avenues for research in both academic and industrial settings.

Recent studies have highlighted the importance of 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo in developing novel therapeutic agents. For example, researchers have explored its derivatives as potential inhibitors of kinases involved in cancer progression. The benzopyran core provides a rigid structure that can mimic natural substrates or bind to allosteric sites on target proteins. Additionally, the carboxylic acid and oxo groups offer multiple points for further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability. These attributes make it an attractive candidate for drug development pipelines.

The pharmacological profile of this compound has been further investigated through computational modeling and experimental testing. Virtual screening techniques have been employed to identify potential binding interactions between 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo derivatives and biological targets. These simulations provide valuable insights into how structural modifications might affect potency and selectivity. Experimental validation through enzyme assays or cell-based assays then confirms these predictions, allowing researchers to iteratively optimize their designs.

The broader significance of this compound extends beyond its immediate applications in drug discovery. It serves as a model system for understanding how heterocyclic structures contribute to biological activity. By studying compounds like 1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo, scientists can gain insights into fundamental principles of molecular recognition and drug design. These insights are not only relevant for developing new therapeutics but also contribute to our overall understanding of chemistry-biology interactions.

In conclusion,1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxtwo represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel drug candidates with diverse biological activities. Advances in synthetic chemistry have made it more accessible than ever before, enabling researchers to explore its full potential. As our understanding of biology continues to evolve,this compound will undoubtedly play an important role in shaping the future of medicine.

951896-48-3 (1H-2-Benzopyran-3-carboxylic acid, 7-methyl-1-oxo-) Related Products

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)